The synthesis of N-Formyl Linagliptin typically involves several steps that can include aminolysis reactions and the use of phase transfer catalysts. One notable method employs water-soluble solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction between various intermediates derived from Linagliptin synthesis .
A more efficient "one-pot method" has been developed that minimizes waste and enhances yield by allowing multiple reactions to occur sequentially without isolating intermediates. This method can achieve a total yield of up to 75% with a purity exceeding 96% . The process also avoids the need for extensive purification steps like column chromatography, making it more suitable for large-scale production.
The molecular structure of N-Formyl Linagliptin can be represented by its chemical formula . The compound features several functional groups including a formamide group attached to a complex purine derivative. Key structural characteristics include:
N-Formyl Linagliptin participates in various chemical reactions typical for amides and formamides. Its formation often occurs during the synthesis of Linagliptin when reactants do not fully convert or when side reactions take place. For example, during aminolysis steps, incomplete reactions can lead to the formation of this impurity .
The compound's reactivity can be influenced by its functional groups, making it susceptible to hydrolysis or further substitution reactions under appropriate conditions.
Although N-Formyl Linagliptin itself does not have a defined therapeutic mechanism distinct from Linagliptin, it is crucial in the context of quality control and assurance during the production of Linagliptin. As an impurity, it may affect the pharmacokinetics and pharmacodynamics of the final drug product if present in significant amounts. The primary action of Linagliptin involves inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing incretin levels which help regulate glucose metabolism .
N-Formyl Linagliptin exhibits several notable physical and chemical properties that are critical for its application in pharmaceuticals:
N-Formyl Linagliptin serves primarily as a reference standard in quality control processes during the manufacturing of Linagliptin. It is utilized in:
N-Formyl Linagliptin (CAS 2137744-33-1) is a chemically modified derivative of the antidiabetic drug Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management. Unlike its parent compound, N-Formyl Linagliptin lacks therapeutic applications but serves as an essential reference standard in pharmaceutical quality control systems. Its molecular structure features a formamide group (-NHCHO) attached to the piperidine ring of Linagliptin, resulting in the formula C₂₆H₂₈N₈O₃ and a molecular weight of 500.55–500.56 g/mol [2] [3] [7]. This derivative is characterized by high chemical stability under controlled storage conditions (-20°C) but exhibits sensitivity to hydrolysis in aqueous or alkaline environments [4].
N-Formyl Linagliptin arises primarily during Linagliptin synthesis through two key pathways:
The compound’s stereochemistry is defined by the (R)-configuration at the chiral piperidine center, as confirmed by its IUPAC name: (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide [3] [7]. This chiral specificity necessitates enantioselective synthesis and purification techniques like preparative HPLC or counter-current chromatography (CCC) to isolate the bioactive isomer from racemic mixtures [9].
Table 1: Key Molecular Properties of N-Formyl Linagliptin
Property | Value |
---|---|
CAS Number | 2137744-33-1 |
Molecular Formula | C₂₆H₂₈N₈O₃ |
Molecular Weight | 500.55–500.56 g/mol |
IUPAC Name | (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide |
Synonyms | Linagliptin Impurity 8, Linagliptin Related Compound C, EVT-1498902 |
Storage Requirements | -20°C, protected from moisture |
Table 2: Primary Synthesis and Degradation Pathways
Pathway | Conditions | Key Reagents/Triggers |
---|---|---|
Direct Formylation | Synthetic intermediates | Formaldehyde, formic acid |
Alkaline Degradation | pH > 8, aqueous solutions | Hydroxide ions |
Purification Methods | Chromatographic separation | HPLC, CCC |
N-Formyl Linagliptin is classified as a "specified impurity" in Linagliptin drug products, requiring strict monitoring per ICH Q3A/B guidelines. Its presence above threshold limits (typically 0.1%) may indicate suboptimal synthesis or storage conditions, necessitating corrective manufacturing adjustments [2] [5] [7].
Analytical Detection and Quantification:
Impact on Drug Quality:
Table 3: Global Sourcing of Certified Reference Materials
Vendor | Catalog Number | Purity | Regulatory Documentation |
---|---|---|---|
Veeprho | VL870002 | >95% | SER, CoA, ICH compliant |
LGC Standards | TRC-F700670 | >95% (HPLC) | GMP-certified CoA |
BOC Sciences | 377755 | ≥95% | DMF-supported |
Simson Pharma | L460004 | Not specified | COA with batch data |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4